Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate
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Overview
Description
Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound containing nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in medicinal chemistry . The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate typically involves the reaction of methyl 4-amino-1,2,5-oxadiazole-3-carboxylate with acetic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as tetrahydrofuran (THF) for several hours . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as thymidylate synthase and histone deacetylase, leading to the disruption of cellular processes. It also affects signaling pathways like the NF-kB pathway, which plays a role in inflammation and cancer progression .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another member of the oxadiazole family with similar biological activities.
1,3,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
Uniqueness: Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C6H7N3O4 |
---|---|
Molecular Weight |
185.14 g/mol |
IUPAC Name |
methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C6H7N3O4/c1-3(10)7-5-4(6(11)12-2)8-13-9-5/h1-2H3,(H,7,9,10) |
InChI Key |
HLRHHEQODYJBDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NON=C1C(=O)OC |
Origin of Product |
United States |
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